molecular formula C27H27N3O B14089385 N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B14089385
M. Wt: 409.5 g/mol
InChI Key: VGYZBSFLQOPWHY-USHMODERSA-N
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Description

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a naphthalene ring, a tetrahydrocarbazole moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of naphthalen-2-yl ethylidene with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce tetrahydrocarbazole derivatives.

Scientific Research Applications

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl ethylidene derivatives: Compounds with similar naphthalene structures.

    Tetrahydrocarbazole derivatives: Compounds featuring the tetrahydrocarbazole moiety.

Uniqueness

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(Z)-1-naphthalen-2-ylethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C27H27N3O/c1-19(21-15-14-20-8-2-3-9-22(20)18-21)28-29-27(31)16-17-30-25-12-6-4-10-23(25)24-11-5-7-13-26(24)30/h2-4,6,8-10,12,14-15,18H,5,7,11,13,16-17H2,1H3,(H,29,31)/b28-19-

InChI Key

VGYZBSFLQOPWHY-USHMODERSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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